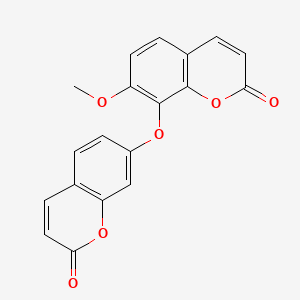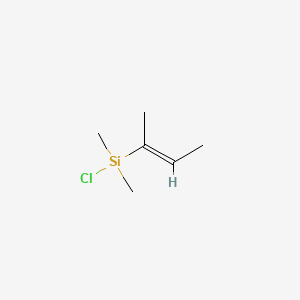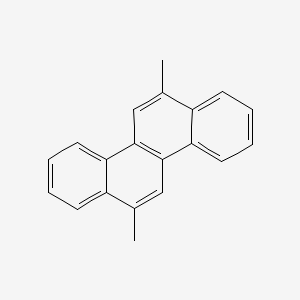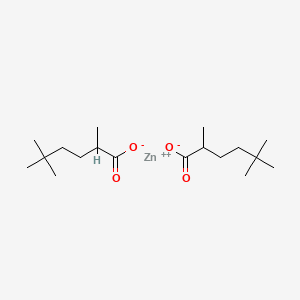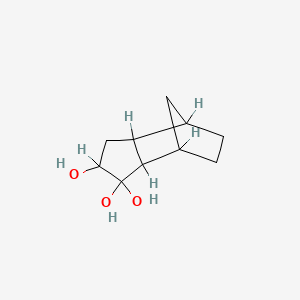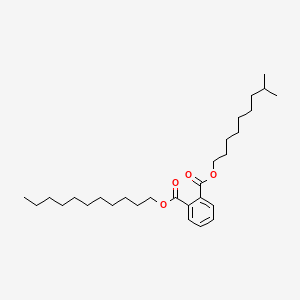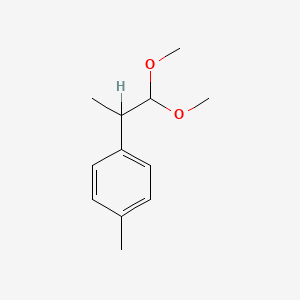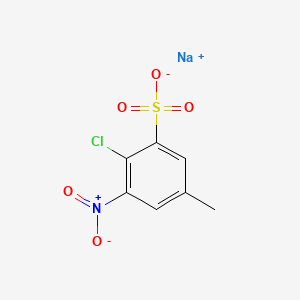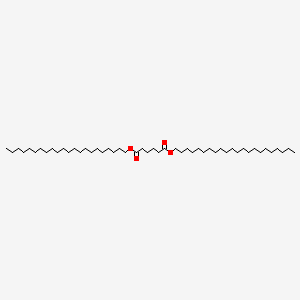
4-Benzylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylpyrimidine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyrimidine, where a benzyl group is attached to the fourth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylpyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of benzyl (tributylphosphonium)ylide on the pertinent halogenoazine . Another method includes the decarboxylation of α-(heteroaryl)phenylacetic acids, which are obtained by the nucleophilic substitution of phenylacetonitrile anion on the pertinent halogenoazine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing would apply. This includes optimizing reaction conditions for yield, purity, and cost-effectiveness, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzylpyrimidine derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
Scientific Research Applications
4-Benzylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Benzylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Benzylpiperidine: A compound with a similar benzyl group but attached to a piperidine ring instead of a pyrimidine ring.
2-Benzylpyrimidine: Another benzyl-substituted pyrimidine, but with the benzyl group attached to the second position.
2-Benzylpyrazine: A benzyl-substituted pyrazine, differing in the position and type of nitrogen atoms in the ring.
Uniqueness: 4-Benzylpyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other similar compounds might not be as effective.
Properties
CAS No. |
64660-82-8 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-benzylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-6-7-12-9-13-11/h1-7,9H,8H2 |
InChI Key |
BXACYQRHBZMYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


